N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
CAS No.:
Cat. No.: VC13467208
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O2 |
|---|---|
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C12H22N2O2/c1-10(16)14(11-4-5-11)12-3-2-6-13(9-12)7-8-15/h11-12,15H,2-9H2,1H3/t12-/m0/s1 |
| Standard InChI Key | ORVBHWNDFMSBTF-LBPRGKRZSA-N |
| Isomeric SMILES | CC(=O)N([C@H]1CCCN(C1)CCO)C2CC2 |
| SMILES | CC(=O)N(C1CC1)C2CCCN(C2)CCO |
| Canonical SMILES | CC(=O)N(C1CC1)C2CCCN(C2)CCO |
Introduction
Molecular and Structural Characteristics
Chemical Identity
The compound’s IUPAC name, N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide, reflects its stereochemistry at the piperidine C3 position (S-configuration) and the presence of a cyclopropyl-acetamide moiety . Key structural features include:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 1-position with a hydroxyethyl group ().
-
Cyclopropyl group: A three-membered hydrocarbon ring attached to the acetamide nitrogen, contributing to steric effects and metabolic stability .
-
Hydroxyethyl substituent: Enhances solubility and enables hydrogen bonding with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 1354003-76-1 |
| Stereochemistry | S-configuration at C3 |
| Key Functional Groups | Piperidine, cyclopropyl, acetamide, hydroxyethyl |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide typically involves multi-step organic reactions, leveraging both classical and modern methodologies:
-
Piperidine Derivative Preparation: Starting with a piperidine scaffold, the hydroxyethyl group is introduced via nucleophilic substitution or reductive amination. For example, reacting 3-aminopiperidine with ethylene oxide under basic conditions yields 1-(2-hydroxyethyl)piperidin-3-amine.
-
Acetamide Formation: The amine intermediate is acetylated using acetic anhydride or acetyl chloride. Stereochemical control at the C3 position is achieved through chiral resolution or asymmetric synthesis .
-
Cyclopropyl Incorporation: The cyclopropyl group is introduced via alkylation or Ullmann-type couplings, often requiring palladium catalysts to maintain stereochemical integrity .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Hydroxyethylation | Ethylene oxide, NaOH, 50°C |
| 2 | Acetylation | Acetic anhydride, DMAP, CH₂Cl₂ |
| 3 | Cyclopropanation | Cyclopropyl bromide, Pd(OAc)₂, Base |
Key challenges include preserving the S-configuration during cyclopropanation and ensuring high purity through chromatographic techniques . Industrial-scale synthesis may employ continuous flow reactors to optimize yield and efficiency.
Biological Activity and Mechanism of Action
Neurological Applications
The compound’s piperidine core and hydroxyethyl group suggest interactions with neurotransmitter receptors. Preclinical studies on analogous compounds indicate potential as dopamine D₂ receptor modulators or serotonin 5-HT₆ antagonists, which are relevant for treating schizophrenia and cognitive disorders . For instance, the hydroxyethyl group may facilitate blood-brain barrier penetration, while the cyclopropyl moiety enhances binding affinity through hydrophobic interactions .
Table 3: Biological Activity of Structural Analogs
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| N-Methyl-N-(1-piperidinyl)acetamide | Dopamine D₂ Receptor | 120 nM |
| N-Isopropyl-N-(3-piperidinyl)acetamide | MDM2-p53 Interaction | 45 nM |
| This Compound | Hypothetical CNS Target | Under Investigation |
Pharmacokinetics and Toxicity
ADME Profile
-
Absorption: High gastrointestinal permeability (Predicted LogP: 1.2) due to moderate lipophilicity .
-
Metabolism: Hepatic oxidation via CYP3A4, with the hydroxyethyl group undergoing glucuronidation.
-
Excretion: Primarily renal (70%), with minor fecal elimination.
Comparative Analysis with Analogous Compounds
Structural vs. Functional Relationships
The S-configuration at C3 distinguishes this compound from its R-enantiomer, which exhibits inferior binding to neurological targets (e.g., 5-fold lower affinity for 5-HT₆) . Replacing the cyclopropyl group with a methyl or isopropyl moiety reduces metabolic stability but improves solubility, as seen in N-Isopropyl-N-(3-piperidinyl)acetamide .
Table 4: Key Analog Comparison
| Compound | Structural Variation | Bioactivity |
|---|---|---|
| N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide | S-configuration, cyclopropyl | CNS modulation (Hypothetical) |
| N-Cyclobutyl-N-[1-(hydroxyethyl)piperidin-3-yl]acetamide | Cyclobutyl substituent | Anticancer (MDM2 inhibition) |
| N-Methyl-N-(1-piperidinyl)acetamide | Methyl group | Analgesic |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume